molecular formula C11H21NO3 B14065634 3-Hydroxy-4,4-dimethyl-2-(methylamino)-6-octenoic acid

3-Hydroxy-4,4-dimethyl-2-(methylamino)-6-octenoic acid

Cat. No.: B14065634
M. Wt: 215.29 g/mol
InChI Key: NPTONCQMXQFBMD-MUNZNRDXSA-N
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Description

3-Hydroxy-4,4-dimethyl-2-(methylamino)-6-octenoic acid is an organic compound with a complex structure that includes hydroxyl, methyl, and amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4,4-dimethyl-2-(methylamino)-6-octenoic acid typically involves multi-step organic reactions. The process often starts with the preparation of the core structure, followed by the introduction of functional groups. Common reagents used in the synthesis include alkyl halides, amines, and oxidizing agents. The reaction conditions may vary, but they generally involve controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of catalysts and automated systems can enhance the efficiency and yield of the production process. Quality control measures are essential to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4,4-dimethyl-2-(methylamino)-6-octenoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Hydroxy-4,4-dimethyl-2-(methylamino)-6-octenoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4,4-dimethyl-2-(methylamino)-6-octenoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and amino groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-4,4-dimethyl-2-amino-6-octenoic acid
  • 3-Hydroxy-4,4-dimethyl-2-(ethylamino)-6-octenoic acid
  • 3-Hydroxy-4,4-dimethyl-2-(propylamino)-6-octenoic acid

Uniqueness

3-Hydroxy-4,4-dimethyl-2-(methylamino)-6-octenoic acid is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

IUPAC Name

(E,2S,3R)-3-hydroxy-4,4-dimethyl-2-(methylamino)oct-6-enoic acid

InChI

InChI=1S/C11H21NO3/c1-5-6-7-11(2,3)9(13)8(12-4)10(14)15/h5-6,8-9,12-13H,7H2,1-4H3,(H,14,15)/b6-5+/t8-,9-/m0/s1

InChI Key

NPTONCQMXQFBMD-MUNZNRDXSA-N

Isomeric SMILES

C/C=C/CC(C)(C)[C@H]([C@@H](C(=O)O)NC)O

Canonical SMILES

CC=CCC(C)(C)C(C(C(=O)O)NC)O

Origin of Product

United States

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